molecular formula C17H12BrClN4 B11212334 7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11212334
M. Wt: 387.7 g/mol
InChI Key: YHSBPJJYYPNROD-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent such as hydrazine hydrate to form the triazolopyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazolopyrimidine ring or the halogen substituents, potentially leading to dehalogenation or ring reduction.

    Substitution: The bromine and chlorine atoms on the phenyl rings make the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential as an antimicrobial, antifungal, or anticancer agent could be explored through in vitro and in vivo studies.

Medicine

In medicine, derivatives of triazolopyrimidines have been investigated for their therapeutic potential. This compound could be studied for its efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound might find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties could be leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and chlorine substituents on the phenyl rings makes 7-(3-Bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine unique. These substituents can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H12BrClN4

Molecular Weight

387.7 g/mol

IUPAC Name

7-(3-bromophenyl)-5-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12BrClN4/c18-13-3-1-2-12(8-13)16-9-15(11-4-6-14(19)7-5-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22)

InChI Key

YHSBPJJYYPNROD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl

Origin of Product

United States

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